
Choloyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Choloyl-CoA is a steroidal acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cholic acid. It derives from a cholic acid. It is a conjugate acid of a this compound(4-).
Applications De Recherche Scientifique
Biochemical Role in Bile Acid Metabolism
Choloyl-CoA is synthesized from cholesterol and is essential for the formation of bile acids. It serves as a substrate for the bile acid-CoA:amino acid N-acyltransferase enzyme, which catalyzes the conjugation of this compound with glycine or taurine to produce glycocholate or taurocholate, respectively. This reaction releases Coenzyme A and completes the de novo synthesis of bile acids, which are crucial for lipid digestion and absorption in the intestine .
This compound Synthetase
This compound synthetase is an enzyme responsible for the activation of cholate to this compound. Studies have characterized this enzyme's kinetic properties, revealing that it is localized in the endoplasmic reticulum and exhibits unique substrate preferences . The activity of this compound synthetase can be influenced by various factors, including lipid composition and substrate concentration.
Bile Acid-CoA: Amino Acid N-acyltransferase
This enzyme catalyzes the conjugation of this compound with amino acids, facilitating the formation of bile acid conjugates that are more soluble and readily excreted. The enzymatic activity has been quantitatively assessed, providing insights into its regulatory mechanisms and potential implications in metabolic disorders .
Implications in Health and Disease
The metabolism of this compound is linked to several physiological processes, including:
- Lipid Digestion : Bile acids derived from this compound are essential for emulsifying dietary fats, aiding their absorption in the intestine.
- Metabolic Disorders : Dysregulation of bile acid synthesis can lead to conditions such as cholestasis or liver diseases. Elevated levels of bile acids can be toxic to hepatocytes, emphasizing the importance of proper this compound metabolism .
- Obesity and Diabetes : Recent studies suggest that bile acids may play a role in glucose metabolism and insulin sensitivity, indicating that this compound could be a target for therapeutic interventions in metabolic syndrome .
Case Study: Cholestasis
In a study examining patients with cholestasis, researchers found altered levels of bile acids, including those derived from this compound. These findings highlighted the compound's role in liver function and its potential as a biomarker for liver diseases .
Research on Enzyme Inhibition
Another study investigated the inhibition of this compound synthetase by high concentrations of oleic acid, demonstrating how dietary components can influence bile acid metabolism and potentially impact health outcomes related to obesity .
Data Tables
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| This compound Synthetase | Activates cholate | Cholate | This compound |
| Bile Acid-CoA: Amino Acid N-acyltransferase | Conjugates bile acids | This compound + Glycine/Taurine | Glycocholate/Taurocholate + CoASH |
Propriétés
Formule moléculaire |
C45H74N7O20P3S |
|---|---|
Poids moléculaire |
1158.1 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate |
InChI |
InChI=1S/C45H74N7O20P3S/c1-23(26-7-8-27-34-28(18-31(55)45(26,27)5)44(4)12-10-25(53)16-24(44)17-29(34)54)6-9-33(57)76-15-14-47-32(56)11-13-48-41(60)38(59)43(2,3)20-69-75(66,67)72-74(64,65)68-19-30-37(71-73(61,62)63)36(58)42(70-30)52-22-51-35-39(46)49-21-50-40(35)52/h21-31,34,36-38,42,53-55,58-59H,6-20H2,1-5H3,(H,47,56)(H,48,60)(H,64,65)(H,66,67)(H2,46,49,50)(H2,61,62,63)/t23-,24+,25-,26-,27+,28+,29-,30-,31+,34+,36-,37-,38+,42-,44+,45-/m1/s1 |
Clé InChI |
ZKWNOTQHFKYUNU-JGCIYWTLSA-N |
SMILES |
CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C |
SMILES isomérique |
C[C@H](CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)O)C |
SMILES canonique |
CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C |
Synonymes |
cholyl-coenzyme A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















